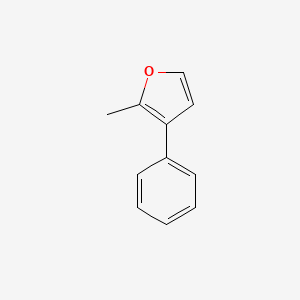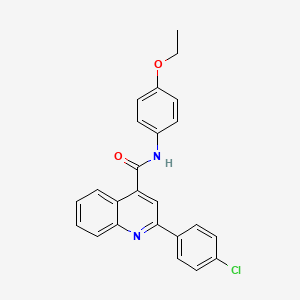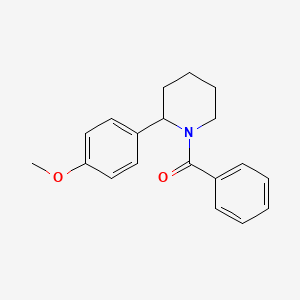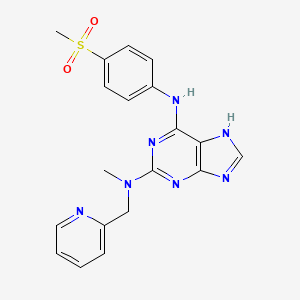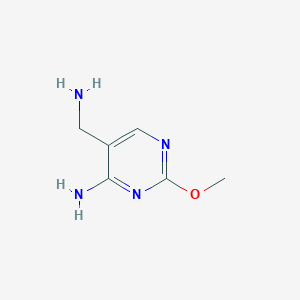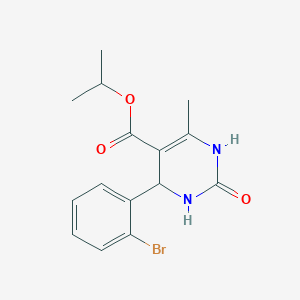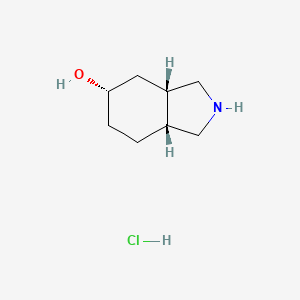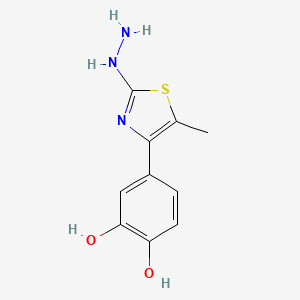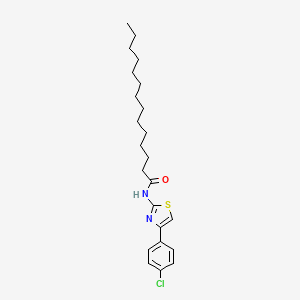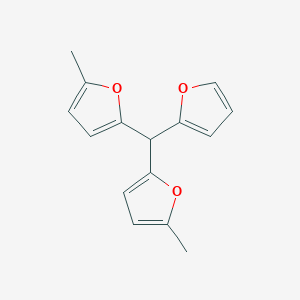
2,2'-(2-Furylmethylene)bis(5-methylfuran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Furylmethylene)bis(5-methylfuran) is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings connected by a methylene bridge, with each furan ring substituted by a methyl group
Méthodes De Préparation
The synthesis of 2,2’-(2-Furylmethylene)bis(5-methylfuran) typically involves the condensation of furfural with 5-methylfuran under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two furan rings. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
2,2’-(2-Furylmethylene)bis(5-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(2-Furylmethylene)bis(5-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Furylmethylene)bis(5-methylfuran) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(2-Furylmethylene)bis(5-methylfuran) include:
2,2’-(2-Furylmethylene)bis(2-methylfuran): Differing by the position of the methyl group.
2,2’-(2-Furylmethylene)bis(3-methylfuran): Another positional isomer.
2,2’-(2-Furylmethylene)bis(4-methylfuran): Yet another positional isomer.
Propriétés
Numéro CAS |
59212-78-1 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[furan-2-yl-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C15H14O3/c1-10-5-7-13(17-10)15(12-4-3-9-16-12)14-8-6-11(2)18-14/h3-9,15H,1-2H3 |
Clé InChI |
YRRVBDHDMOAQJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C2=CC=CO2)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


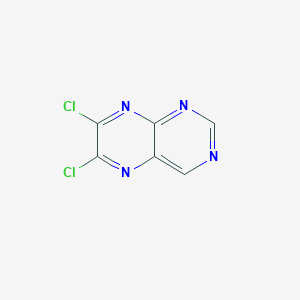

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
